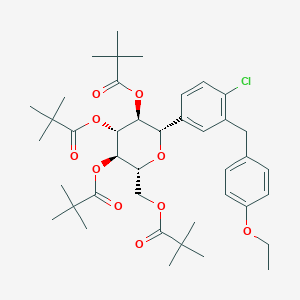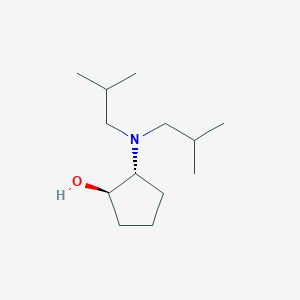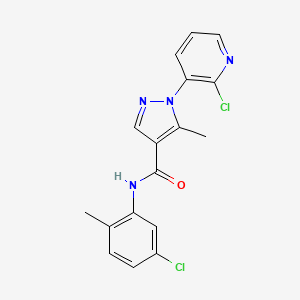![molecular formula C16H16ClNO B15282411 (4-Chlorophenyl){4-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B15282411.png)
(4-Chlorophenyl){4-[(dimethylamino)methyl]phenyl}methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl){4-[(dimethylamino)methyl]phenyl}methanone is an organic compound with a complex structure that includes a chlorophenyl group and a dimethylaminomethylphenyl group attached to a methanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl){4-[(dimethylamino)methyl]phenyl}methanone typically involves the reaction of 4-chlorobenzoyl chloride with 4-[(dimethylamino)methyl]aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chlorophenyl){4-[(dimethylamino)methyl]phenyl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(4-Chlorophenyl){4-[(dimethylamino)methyl]phenyl}methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4-Chlorophenyl){4-[(dimethylamino)methyl]phenyl}methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- **4-[(Dimethylamino)methyl]phenyl]methanone
- **4-Chlorophenyl]methanone
- **4-[(Dimethylamino)methyl]phenyl]chloromethane
Uniqueness
(4-Chlorophenyl){4-[(dimethylamino)methyl]phenyl}methanone is unique due to the presence of both a chlorophenyl group and a dimethylaminomethylphenyl group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H16ClNO |
|---|---|
Peso molecular |
273.75 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-[4-[(dimethylamino)methyl]phenyl]methanone |
InChI |
InChI=1S/C16H16ClNO/c1-18(2)11-12-3-5-13(6-4-12)16(19)14-7-9-15(17)10-8-14/h3-10H,11H2,1-2H3 |
Clave InChI |
JDTJFIZEKRMCEF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[6-(2-Methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B15282329.png)
![2-methyl-N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide](/img/structure/B15282339.png)

![2-(dimethylamino)ethyl 5H-benzo[4,5]cyclohepta[1,2-b]pyridine-5-carboxylate](/img/structure/B15282350.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B15282366.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B15282382.png)
![isopropyl [6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B15282384.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282397.png)

![Tert-butyl 3-mercapto-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15282406.png)


